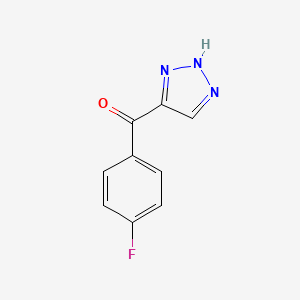

4-(4-fluorobenzoyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(2H-triazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUKDMANPBWYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NNN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244437 | |

| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416447-75-0 | |

| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416447-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole typically involves the nucleophilic substitution or cycloaddition reactions that incorporate the 1,2,3-triazole ring and attach the 4-fluorobenzoyl moiety. The key synthetic step is the formation of the triazole ring followed by acylation with a fluorobenzoyl chloride or related electrophile.

- Typical reaction: Reaction of a triazole precursor with 4-fluorobenzoyl chloride in the presence of a base to form the target ketone-substituted triazole.

Preparation via Acylation of 1H-1,2,3-Triazole

One of the straightforward methods involves direct acylation of the triazole ring:

- Starting materials: 1H-1,2,3-triazole and 4-fluorobenzoyl chloride.

- Reaction conditions: Use of a base (such as triethylamine or pyridine) to neutralize the HCl generated.

- Solvent: Commonly dichloromethane or similar inert organic solvents.

- Outcome: Formation of this compound with good yield and purity.

This method benefits from simplicity and directness but requires careful control of reaction conditions to avoid side reactions.

Synthesis via 1,3-Dipolar Cycloaddition ("Click Chemistry")

An alternative and highly versatile approach to synthesizing substituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "Click chemistry":

- Step 1: Preparation of azide and alkyne precursors.

- Step 2: Cu(I)-catalyzed cycloaddition between a fluorobenzoyl-substituted alkyne and an azide to form the triazole ring.

- Catalysts: Copper(I) iodide or copper sulfate/sodium ascorbate systems.

- Solvents: Aqueous or mixed aqueous-organic solvents (e.g., THF/H2O).

- Advantages: Mild conditions, high regioselectivity for 1,4-disubstituted triazoles, and high yields.

This method allows the incorporation of the 4-fluorobenzoyl group via the alkyne or azide precursor, enabling modular synthesis of diverse analogs.

Synthesis via β-Ketophosphonate and Azide Reaction

Recent advances describe the synthesis of multisubstituted 1,2,3-triazoles, including fluorinated derivatives, by reacting β-ketophosphonates with azides:

- Mechanism: Formation of enolate intermediates from β-ketophosphonates, reacting with azides to yield triazoles.

- Base: Potassium hydroxide (KOH) in DMSO or cesium carbonate (Cs2CO3).

- Yields: High yields (87–92%) of fluorinated triazoles reported.

- Significance: This method avoids harsh conditions and excess fluoride sources, making it efficient for fluorinated triazole synthesis.

Catalytic Systems and Ligands

Copper catalysts remain central to triazole synthesis, with recent developments highlighting:

- CuOTf (Copper(I) triflate): Used with PyBOX ligands for enantioselective synthesis of 1,2,3-triazoles.

- Ligand effects: PyBOX ligands enhance enantioselectivity and yield.

- Reaction conditions: Typically performed at moderate temperatures (e.g., 60 °C) over 24 hours.

- Outcome: High enantiomeric excess (up to 91%) and moderate to good yields.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The presence of fluorine in the benzoyl group enhances the biological properties of the compound, necessitating efficient incorporation during synthesis.

- The choice of base and solvent critically affects the yield and purity of the product, especially in acylation and β-ketophosphonate methods.

- Copper-catalyzed cycloaddition reactions provide regioselectivity and functional group tolerance, making them preferable for complex derivatives.

- Enantioselective syntheses using CuOTf and PyBOX ligands represent advanced methods for chiral triazole derivatives, potentially applicable to this compound analogs.

- Avoidance of excess fluoride sources and stringent conditions in β-ketophosphonate methods improves scalability and environmental compatibility.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

4-Substituted triazoles undergo palladium-catalyzed cross-coupling with arylboronic acids to introduce diverse substituents:

-

Reaction Conditions :

N-Alkylation and Arylation

The triazole N1-position can be functionalized via alkylation or arylation:

-

Alkylation :

Reaction with alkyl halides (e.g., benzyl bromide) in the presence of bases like KCO yields N1-substituted derivatives .

Example :

Yield : 86–95% . -

Arylation :

Ullmann-type coupling with aryl iodides using CuI catalysis introduces aryl groups at N1 .

Electrophilic Substitution

The electron-deficient triazole ring facilitates electrophilic substitution at C5:

-

Nitration :

Nitration with HNO/HSO introduces nitro groups at C5, confirmed by NMR (δ 145–150 ppm for C-NO) . -

Halogenation :

Bromination (Br/FeBr) or iodination (NIS) occurs regioselectively at C5 .

Challenges and Selectivity

Scientific Research Applications

Anticancer Activity

Fluorinated triazoles, including 4-(4-fluorobenzoyl)-1H-1,2,3-triazole, have shown significant potential as anticancer agents. Research indicates that fluorination enhances the pharmacological properties of triazoles. For instance, a study demonstrated that fluorinated triazole conjugates exhibited superior activity compared to their non-fluorinated counterparts against various cancer cell lines (PC-3, MDA-MB-231, and ACHN) .

Table 1: Anticancer Activity of Fluorinated Triazoles

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Fluorinated Triazole A | PC-3 | 49% | |

| Fluorinated Triazole B | MDA-MB-231 | 45% | |

| Fluorinated Triazole C | ACHN | 50% |

Antiviral and Antibacterial Properties

The compound has also been investigated for its antiviral and antibacterial activities. Fluorinated triazoles have been reported to inhibit the growth of various pathogens effectively. For example, certain derivatives have shown promising results against HIV strains and bacterial infections .

Table 2: Antiviral and Antibacterial Efficacy

Agrochemical Applications

The incorporation of triazoles in agrochemicals has been significant due to their fungicidal properties. Compounds like this compound can enhance crop protection against fungal diseases. Studies have shown that these compounds can be effective as fungicides with low toxicity to plants and animals .

Table 3: Fungicidal Activity of Triazoles

Material Science Applications

In material science, fluorinated triazoles are being explored for their unique thermal and chemical stability. They are used in the development of polymers and coatings that require high durability and resistance to degradation. The presence of fluorine in the structure contributes to enhanced hydrophobicity and stability .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of fluorinated triazoles and evaluated their anticancer properties against multiple cell lines. The results indicated that specific substitutions at the C(4) position significantly improved cytotoxicity compared to non-fluorinated analogs .

Case Study 2: Agrochemical Efficacy

Another investigation focused on the application of triazole derivatives as fungicides in agricultural settings. The study reported that a novel fluorinated triazole exhibited remarkable efficacy against common fungal pathogens while maintaining a favorable safety profile for crops .

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- Chloro and Bromo Analogues : Compounds 4 and 5 (4-(4-chlorophenyl)- and 4-(4-bromophenyl)-substituted derivatives) are isostructural to 4-(4-fluorobenzoyl)-1H-1,2,3-triazole. Single-crystal diffraction studies reveal nearly identical molecular conformations but divergent crystal packing due to halogen size (Cl: 1.81 Å, Br: 1.96 Å, F: 1.47 Å). The smaller fluorine substituent allows tighter intermolecular contacts, influencing solubility and lattice stability .

- Trifluoromethyl Analogues: The introduction of a CF₃ group (e.g., 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole) introduces strong electron-withdrawing effects, reducing reactivity in cross-coupling reactions like Sonogashira compared to the 4-fluorobenzoyl variant .

Aryl-Substituted Triazoles

- 4-(4-Methoxyphenyl)-1H-1,2,3-triazole : The methoxy group increases electron density on the aryl ring, enhancing nucleophilic aromatic substitution reactivity. However, this reduces thermal stability compared to the fluorinated analogue (melting point: 167–169°C vs. 162–164°C for 4-(4-fluorophenyl)-1H-1,2,3-triazole) .

- 4-(3-Bromophenyl)-1H-1,2,3-triazole : Bromine’s polarizability enhances halogen bonding in crystal lattices, but its larger size reduces solubility in polar solvents relative to fluorine-containing derivatives .

Table 1: Physical Properties of Selected 1H-1,2,3-Triazole Derivatives

| Compound | Melting Point (°C) | Yield (%) | Key Substituent |

|---|---|---|---|

| 4-(4-Fluorophenyl)-1H-1,2,3-triazole (2i) | 162–164 | 81 | 4-Fluorophenyl |

| 4-(4-Chlorophenyl)-1H-1,2,3-triazole (2j) | 152–154 | 78 | 4-Chlorophenyl |

| 4-(3-Bromophenyl)-1H-1,2,3-triazole (2h) | 125–127 | 60 | 3-Bromophenyl |

| 4-(4-Methoxyphenyl)-1H-1,2,3-triazole (2e) | 146–148 | 90 | 4-Methoxyphenyl |

Antimicrobial Activity

- Compound 4 (4-(4-chlorophenyl)-substituted derivative) exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), outperforming the fluorobenzoyl analogue in bacterial inhibition due to enhanced halogen-mediated membrane disruption .

- Xanthine Oxidase Inhibition: 4-(Phenoxymethyl)-1H-1,2,3-triazole derivatives (e.g., compound 9c) show IC₅₀ values of 0.12 µM, surpassing fluorobenzoyl derivatives in uric acid reduction, likely due to optimized hydrogen bonding with the enzyme’s active site .

Biological Activity

4-(4-Fluorobenzoyl)-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with various biological targets, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with a 4-fluorobenzoyl group. The presence of the fluorine atom enhances the compound's lipophilicity and potentially its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- HCT116 (colon cancer)

- MOLT-4 (leukemia)

- K-562 (chronic myeloid leukemia)

In vitro studies reported an IC50 value of approximately 0.43 µM for certain triazole derivatives against HCT116 cells, indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is multifaceted:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating the mitochondrial pathway. This was evidenced by changes in the expression levels of key proteins involved in apoptosis regulation .

- Inhibition of Cell Migration : Studies using Transwell assays indicated that treatment with triazole compounds significantly reduced the migration of cancer cells, suggesting potential applications in metastasis prevention .

Interaction with Enzymes

Triazoles are known to interact with various enzymes that play crucial roles in drug metabolism and disease progression. For example:

- Cytochrome P450 Inhibition : Compounds containing similar structures have been evaluated for their effects on CYP450 isozymes. The presence of the fluorobenzoyl group appears to modulate enzyme activity, potentially affecting drug metabolism and efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their structural features. SAR studies indicate that modifications to the triazole ring or substituents can significantly impact potency:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | 4-Fluorobenzoyl | 0.43 | Anticancer |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole | Thiocyanate | <10 | Antileukemic |

This table summarizes some findings related to the potency and activity of various triazole derivatives .

Case Studies

Several case studies highlight the effectiveness of triazoles in clinical settings:

- Study on HCT116 Cells : A derivative similar to this compound demonstrated an IC50 value of 5.19 µM , showcasing significant selectivity against multidrug-resistant cancer cells while sparing normal cells from toxicity .

- Leukemia Cell Lines : The antiproliferative activity against leukemia cell lines showed comparable efficacy to established treatments like doxorubicin, supporting further investigation into clinical applications .

Q & A

Q. What are the most reliable synthetic methodologies for preparing 4-(4-fluorobenzoyl)-1H-1,2,3-triazole?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for regioselective 1,4-disubstituted triazole formation. Key steps include:

- Reagent selection : Use CuSO₄·5H₂O with sodium ascorbate as a reducing agent in a THF/H₂O solvent system (1:1 v/v) to stabilize Cu(I) .

- Optimization : Reaction temperatures of 50–60°C for 12–16 hours yield optimal conversions (>95%) .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) followed by recrystallization in ethanol/water ensures purity .

Table 1 : Example reaction conditions and yields from analogous triazole syntheses:

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuSO₄/NaAsc | THF/H₂O | 50 | 61–83 | |

| CuI/DIPEA | DMF | 60 | 76 |

Q. How can researchers confirm the structural integrity of this compound?

Use a multi-technique approach:

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., δ ~7.5–8.1 ppm for aromatic protons, δ ~145–160 ppm for triazole carbons) .

- IR spectroscopy : Identify key bands (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl, triazole ring vibrations at ~1500 cm⁻¹) .

- Elemental analysis : Validate purity by matching calculated vs. experimental C/H/N percentages (tolerate <0.4% deviation) .

Note : Discrepancies in spectral data may arise from residual solvents or regioisomeric impurities. Re-crystallize or use preparative HPLC for recalcitrant samples .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be mitigated?

Regioselectivity in triazole formation depends on:

- Catalyst choice : CuAAC exclusively yields 1,4-disubstituted triazoles, while thermal or Ru-catalyzed reactions produce 1,5-isomers .

- Substrate design : Electron-withdrawing groups (e.g., fluorobenzoyl) stabilize the transition state for 1,4-selectivity. For example, 4-fluorophenyl derivatives in showed >95% regiochemical purity .

- Kinetic control : Shorter reaction times (6–8 hours) and lower temperatures (40°C) minimize isomerization .

Q. How should researchers address contradictory spectral or analytical data during characterization?

Case study : If elemental analysis deviates from theoretical values (e.g., N% mismatch):

Re-test purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Example: Compound 9c in required HPLC to resolve a 5% impurity .

Re-examine synthesis : Trace moisture or oxygen can deactivate Cu(I). Reproduce reactions under strict inert conditions .

Alternative techniques : High-resolution mass spectrometry (HRMS) can distinguish isobaric species. For example, used HRMS to confirm a 0.001 Da accuracy .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Design assays based on structural analogs:

- Antimicrobial activity : Follow protocols in , using MIC assays against S. aureus and E. coli with 24-hour incubation .

- Enzyme inhibition : Test against enoyl-acyl carrier protein reductase (FabI) using a spectrophotometric NADH depletion assay (IC₅₀ calculations as in ) .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 1NHI). demonstrated that fluorobenzoyl-triazoles bind via π-π stacking and H-bonding .

Q. How can computational modeling enhance the design of fluorobenzoyl-triazole derivatives?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to prioritize synthesis targets .

- ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP <3 for improved bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.